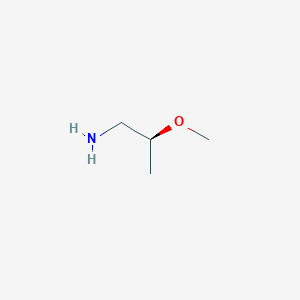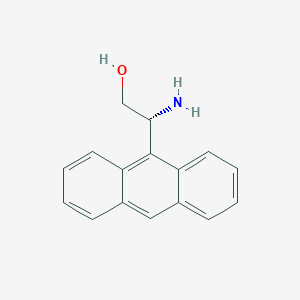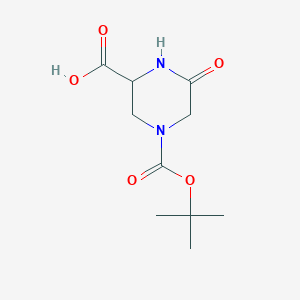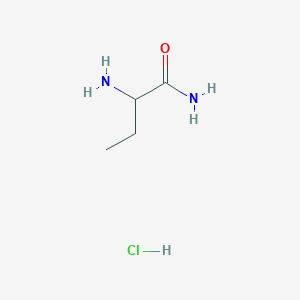
(2S)-2-methoxypropan-1-amine
Overview
Description
“(2S)-2-methoxypropan-1-amine” is a chemical compound with the molecular formula C4H11NO . It has a molecular weight of 89.14 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The InChI key of this compound is UANWURKQKKYIGV-BYPYZUCNSA-N .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 89.14 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.
Scientific Research Applications
Catalytic Amination
(2S)-2-Methoxypropan-1-amine, also known as 2-amino-1-methoxypropane, has been studied for its potential in catalytic amination processes. In a study by Bassili and Baiker (1990), the amination of 1-methoxy-2-propanol (MPOL) by ammonia on a nickel-on-silica catalyst was examined. The study found that 2-amino-1-methoxypropane could be produced with over 90% selectivity, making it a promising candidate for catalytic applications in chemical synthesis (Bassili & Baiker, 1990).
Polarographic Reduction Behavior
Another area of interest is the polarographic reduction behavior of copper in the presence of 1-amino-3-methoxypropane (3MPA), a related compound. Kumbhar et al. (1990) explored the complexation behavior of 3MPA with copper. Their study showed that 3MPA formed coloured complexes with copper, demonstrating its potential use in metal complexation and as a potential volatile amine for boiler water treatment (Kumbhar et al., 1990).
Synthesis of Chiral Amines
The synthesis of chiral amines is another important application of 2-methoxypropan-1-amine. Matcham et al. (1999) developed a high-productivity biocatalytic process for synthesizing (S)-methoxyisopropylamine, which is crucial in the chemical structure of certain herbicides. Their approach integrated molecular biology and engineering to overcome kinetic and thermodynamic challenges, yielding a viable process for agrochemical manufacturing (Matcham et al., 1999).
Biocatalytic Reductive Amination
The biocatalytic reductive amination using amine dehydrogenases (AmDHs) to access short chiral alkyl amines is another significant application. Ducrot et al. (2021) described the efficient synthesis of small 2-aminoalkanes, including (S)-1-methoxypropan-2-amine, using wild-type AmDHs. This method provided an alternative to traditional chemical synthesis, offering high enantioselectivity and conversions (Ducrot et al., 2021).
Mechanism of Action
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
(2S)-2-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWURKQKKYIGV-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)






![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)


